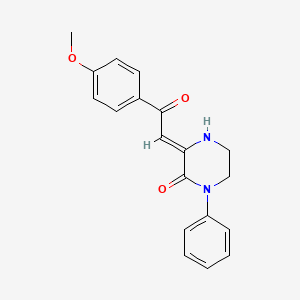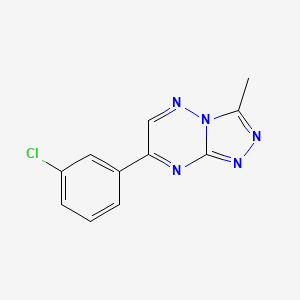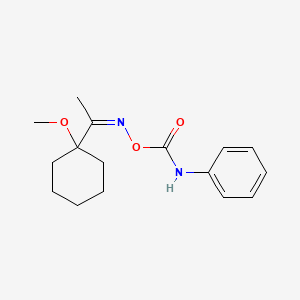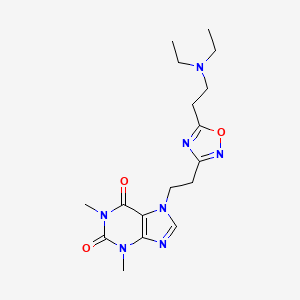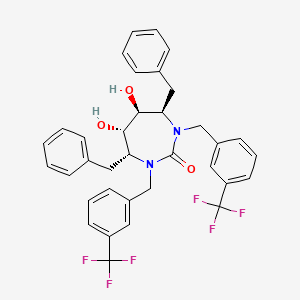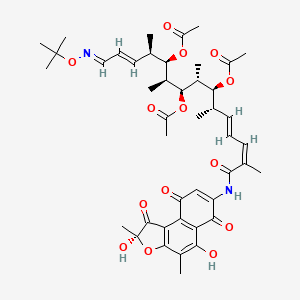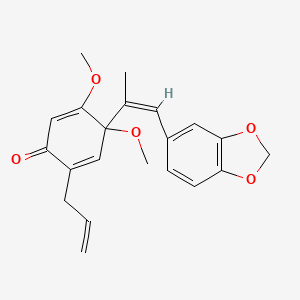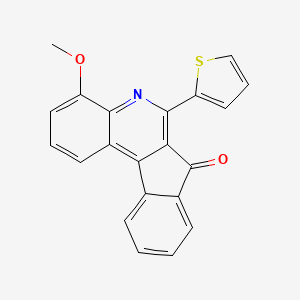
trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound features a furanone ring with an acetyl group and a meta-nitrophenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone typically involves the following steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a keto-ester.
Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Attachment of the m-Nitrophenyl Group: The meta-nitrophenyl group can be attached through a nitration reaction, where a phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, triggering a cascade of cellular responses.
DNA Interaction: Interacting with DNA to modulate gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone can be compared with other similar compounds, such as:
4-Acetyl-5-phenyl-4,5-dihydro-2(3H)-furanone: Lacks the nitro group, resulting in different chemical and biological properties.
4-Acetyl-5-(p-nitrophenyl)-4,5-dihydro-2(3H)-furanone: Has a para-nitrophenyl group instead of a meta-nitrophenyl group, affecting its reactivity and interactions.
4-Acetyl-5-(o-nitrophenyl)-4,5-dihydro-2(3H)-furanone: Contains an ortho-nitrophenyl group, leading to distinct steric and electronic effects.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further study in biology and medicine.
Eigenschaften
CAS-Nummer |
83294-29-5 |
|---|---|
Molekularformel |
C12H11NO5 |
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
4-acetyl-5-(3-nitrophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11NO5/c1-7(14)10-6-11(15)18-12(10)8-3-2-4-9(5-8)13(16)17/h2-5,10,12H,6H2,1H3 |
InChI-Schlüssel |
KWSKXIQOBYNNLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CC(=O)OC1C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



